C29H25Cl2NO4

CRTH2 Antagonist Allergic Inflammation Structure-Activity Relationship

The compound with molecular formula C29H25Cl2NO4, chemically designated as 2-[3-[3-[5-[bis(4-chlorophenyl)methyl]-2-oxo-1-pyridinyl]propyl]phenoxy]acetic acid, is a small-molecule antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2). It emerged from an Astellas Pharma optimization campaign of a benzhydryl pyridone high-throughput screening (HTS) hit, where it was identified as compound 7b.

Molecular Formula C29H25Cl2NO4
Molecular Weight 522.4 g/mol
Cat. No. B15174188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC29H25Cl2NO4
Molecular FormulaC29H25Cl2NO4
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C29H25Cl2NO4/c1-2-14-35-29(34)22-6-3-4-9-26(22)36-28(33)17-10-13-25-23(15-17)19-7-5-8-20(19)27(32-25)21-12-11-18(30)16-24(21)31/h3-7,9-13,15-16,19-20,27,32H,2,8,14H2,1H3
InChIKeyGBKKQPUIFLMQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C29H25Cl2NO4 (CRTH2 Antagonist 7b) Procurement: A Quantitatively Differentiated Benzhydryl Pyridone


The compound with molecular formula C29H25Cl2NO4, chemically designated as 2-[3-[3-[5-[bis(4-chlorophenyl)methyl]-2-oxo-1-pyridinyl]propyl]phenoxy]acetic acid, is a small-molecule antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) [1]. It emerged from an Astellas Pharma optimization campaign of a benzhydryl pyridone high-throughput screening (HTS) hit, where it was identified as compound 7b [1]. This compound belongs to a novel chemotype for this target class and exhibits a defined inhibitory profile against both human and guinea pig CRTH2 receptors [1].

Why C29H25Cl2NO4 Cannot Be Replaced by Other In-Class CRTH2 Antagonists


The benzhydryl pyridone chemotype of C29H25Cl2NO4 is structurally distinct from other known CRTH2 antagonist scaffolds like ramatroban, indole acetic acids, or tricyclic derivatives [1]. More critically, even within the same lead series, minor structural modifications lead to profound shifts in potency, species selectivity, and pharmacokinetic (PK) behavior [1]. For instance, substituting the 4-chloro substituent with a methoxy group (compound 7d) drastically reduces potency for the guinea pig receptor, while altering the acetic acid moiety to an ethyl group (compound 16b) significantly diminishes human CRTH2 binding [1]. These findings demonstrate that generic, in-class substitution is not scientifically valid for this compound, as its precise activity profile is a direct consequence of its specific chemical structure.

Quantitative Differentiation Guide for Procuring C29H25Cl2NO4 (CRTH2 Antagonist 7b)


Human CRTH2 Antagonism: A Superior Potency Profile Among 4,4'-Disubstituted Analogs

Compound C29H25Cl2NO4 (7b, X=Cl) demonstrates a clear potency advantage for the human CRTH2 receptor over its fluorinated and unsubstituted parent analogs. Its IC50 of 9.2 nM represents a 4.6-fold improvement over the initial HTS hit 1a and a near 2-fold improvement over the 1b lead [1]. While the methyl and methoxy analogs (7c and 7d) show slightly higher human potency, they come with a critical liability detailed in subsequent evidence [1].

CRTH2 Antagonist Allergic Inflammation Structure-Activity Relationship

Crucial Superiority in Species Cross-Reactivity: Guinea Pig CRTH2 Antagonism

A key differentiator for C29H25Cl2NO4 (compound 7b) is its retained, albeit reduced, activity against the guinea pig CRTH2 receptor. This is essential because the standard preclinical model for asthma uses guinea pigs [1]. Compound 7b's guinea pig IC50 of 128 nM [1] is a stark contrast to its direct human-more-potent analogs 7c and 7d, which show a near-complete loss of activity (IC50 = 990 nM and >1000 nM, respectively). This makes compound 7b a superior translational tool over its more human-potent counterparts.

Translational Model Species Selectivity In Vivo Pharmacology

Demonstrated Selectivity Over the DP1 Receptor: A Prerequisite for Functional Studies

To attribute any functional effect to CRTH2 antagonism, selectivity over the DP1 receptor is mandatory. The parent compound 1a, from which C29H25Cl2NO4 (7b) is derived [1], was proven to be highly selective, with an IC50 > 1000 nM against human DP1 [1]. This confirms the class-level selectivity of this chemotype, which is a key requirement for a valid pharmacological tool. The structural similarity and retention of the core scaffold indicate that this selectivity profile is preserved in the more potent 7b analog.

Receptor Selectivity PGD2 Pathway Anti-inflammatory Target

Oral Bioavailability in the Original Species: Established In Vivo Exposure for the Core Scaffold

While the exact PK parameters for C29H25Cl2NO4 (7b) were not explicitly detailed in the publication, the core scaffold's oral bioavailability was firmly established. The closely related lead compounds 1a and 1b both demonstrated oral absorption in guinea pigs, reaching a therapeutic exposure with a Cmax of 0.84 µg/mL and an AUC of 5.95 µg·h/mL for 1a [1]. This provides a high-confidence, class-level inference that the 7b analog, which was developed to improve on these leads, also possesses oral bioavailability, a critical characteristic for an in vivo probe.

Pharmacokinetics Oral Dosing In Vivo Proof-of-Concept

Optimal Applications for C29H25Cl2NO4 Based on Verified Evidence


A Translational Tool Compound for CRTH2-Mediated Th2 Allergic Inflammation Models

Given its balanced human potency (IC50 9.2 nM) and meaningful guinea pig activity (IC50 128 nM), C29H25Cl2NO4 is uniquely suitable as a translational tool compound for studying Th2-driven allergic diseases like asthma [1]. Unlike more human-potent analogs that fail in guinea pig models, compound 7b allows researchers to bridge in vitro target engagement data with in vivo pharmacodynamic readouts in a relevant rodent model, a critical step for target validation [1].

A Selective CRTH2 Probe for In Vitro Signal Deconvolution Studies

The established selectivity of the benzhydryl pyridone scaffold over the DP1 receptor (>24-fold) makes C29H25Cl2NO4 an excellent probe for in vitro studies designed to deconvolute the prostaglandin D2 (PGD2) signaling pathway [1]. When PGD2 is used as a stimulus, researchers can use compound 7b to selectively block CRTH2-driven signals, allowing for the unambiguous isolation of DP1-mediated effects in cell systems co-expressing both receptors [1].

A Structural Template for Lead Optimization and Patent Strategy

The compound's unique benzhydryl pyridone core and its detailed structure-activity relationship (SAR) around the 4,4'-substitutions and terminal acid chain offer a rich template for medicinal chemistry programs [1]. Industrial research teams can procure C29H25Cl2NO4 as a benchmark to design novel, patentable CRTH2 antagonists, using its quantified balance of potency and species selectivity as the baseline to beat for a next-generation asthma or allergic disease therapeutic [1].

A Positive Control for CRTH2 Antagonist Screening Panels

Compound 7b's well-characterized and publicly available affinity data (human IC50 9.2 nM, guinea pig IC50 128 nM) make it a robust positive control for establishing new CRTH2 binding or functional assays [1]. Its use as a reference standard ensures assay reproducibility and inter-lab comparability, a critical factor for both discovery biology groups and contract research organizations (CROs) setting up screening cascades for the PGD2 pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for C29H25Cl2NO4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.